4-Chloro-2-(3-methylthiophenyl)benzoic acid
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Overview
Description
4-Chloro-2-(3-methylthiophenyl)benzoic acid is an organic compound with the molecular formula C14H11ClO2S It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the fourth position and a 3-methylthiophenyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(3-methylthiophenyl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-chlorobenzoic acid and 3-methylthiophene.
Coupling Reaction: A Suzuki-Miyaura coupling reaction is employed to couple the 4-chlorobenzoic acid with 3-methylthiophene.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-(3-methylthiophenyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce a sulfoxide or sulfone.
Scientific Research Applications
4-Chloro-2-(3-methylthiophenyl)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(3-methylthiophenyl)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but typically involve binding to active sites or allosteric sites on proteins.
Comparison with Similar Compounds
2-Chloro-4-(3-methylthiophenyl)benzoic acid: This compound has a similar structure but with the chlorine and 3-methylthiophenyl groups at different positions.
4-Chloro-2-(2-methylthiophenyl)benzoic acid: Another similar compound with a slight variation in the position of the methyl group on the thiophene ring.
Uniqueness: 4-Chloro-2-(3-methylthiophenyl)benzoic acid is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-chloro-2-(3-methylsulfanylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2S/c1-18-11-4-2-3-9(7-11)13-8-10(15)5-6-12(13)14(16)17/h2-8H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTFFWJSQRYFTQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=C(C=CC(=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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